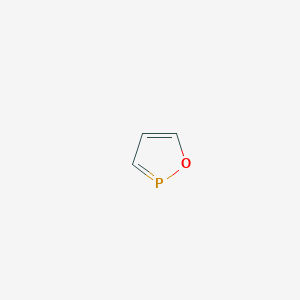

1,2-Oxaphosphole

Description

Structure

2D Structure

Properties

CAS No. |

288-20-0 |

|---|---|

Molecular Formula |

C3H3OP |

Molecular Weight |

86.03 g/mol |

IUPAC Name |

oxaphosphole |

InChI |

InChI=1S/C3H3OP/c1-2-4-5-3-1/h1-3H |

InChI Key |

IYGMJRCUQOOENU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COP=C1 |

Origin of Product |

United States |

Preparation Methods

1,2-Oxaphosphole can be synthesized through several methods, with one of the most efficient being a one-pot three-component reaction. This method involves the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and methyl (arylmethylidene) pyruvates under mild conditions . The reaction proceeds at room temperature and results in the formation of polyfunctionalized 2,5-dihydro-1,2-oxaphospholes . Another method involves the electrophilic cyclization of phosphorylated α-hydroxyallenes, which can be carried out using various electrophilic reagents such as sulfuryl chloride, bromine, and benzenesulfenyl chlorides .

Chemical Reactions Analysis

Substitution Reactions of 1,2-Oxaphospholenes

Reactivity studies on 4,5-dibromo-3,5-di-tert-butyl-2-phenyl-1,2-oxaphosphol-3-ene 2-oxide reveal low reactivity of tertiary allylic bromides due to steric hindrance . This suggests:

-

Bromide substitution : Steric bulk at the allylic position suppresses nucleophilic attack.

-

Crystallographic evidence : Structural analysis confirms the (E)-configuration of dibrominated oxaphospholenes .

Reactions with Acetylenic Ketones

Lithiated phosphinophosphonates react with acetylenic ketones to form oxaphospholes or bisphospholes , depending on substituent effects :

-

Silyl-substituted ketones : Yield cumulene-decorated oxaphospholes via a 1,3-shift mechanism involving pentacoordinated silicon intermediates.

-

Aryl-substituted ketones : Favor bisphosphole formation through a carbene intermediate , supported by DFT calculations showing high transition state energies for phenyl groups .

Substituent effects :

| Substituent Type | Resulting Product | Mechanistic Pathway |

|---|---|---|

| Silyl groups | Cumulene-decorated oxaphospholes | 1,3-shift through pentacoordinated Si |

| Aryl groups | Bisphospholes | Carbene intermediate formation |

Mechanistic Insights and Computational Studies

DFT calculations reveal thermodynamic and kinetic controls in product formation:

-

Cumulene formation : Exothermic pathways for silyl substrates, driven by smooth potential energy surfaces .

-

Bisphosphole formation : Kinetically favored for aryl groups due to high-energy transition states in alternative pathways .

Mechanistic pathways :

| Mechanistic Pathway | Key Features | Computational Support |

|---|---|---|

| Cumulene formation | 1,3-shift, silyl substituents | Smooth potential energy surface |

| Bisphosphole formation | Carbene intermediate, aryl substituents | High TS for phenyl groups |

Scientific Research Applications

While the search results do not directly focus on the applications of "1,2-Oxaphosphole," they do provide some information regarding related compounds and their uses.

This compound Derivatives

- Organophosphorus Compounds Benzo[d][1,2]oxaphosphole 2-oxides are cyclic organophosphorus compounds that can be used as precursors of stabilized carbon-centered .

- Bioactive molecules Phostams, phostones, and phostines are a series of 1,2-azaphosphaheterocycle and 1,2-oxaphosphaheterocycle 2-oxide derivatives .

P-Chiral Phosphine Ligands

- Asymmetric Synthesis P-chiral phosphine ligands, which possess chiral centers at the phosphorus atoms, have applications in catalytic asymmetric synthesis .

- Hydrogenation P-chiral phosphine ligands have been used in the hydrogenation of methyl ( Z)-α-acetamidocinnamate (MAC) .

- Enantioinduction Certain P-chiral phosphine ligands exhibit high enantioinduction abilities in Rh- and Ru-catalyzed asymmetric hydrogenations .

Polyphenol-Containing Nanoparticles

- Biomedical Applications Polyphenol-containing nanoparticles have shown promise in bioimaging, therapeutic delivery, and the preparation, stabilization, and modification of multifunctional nanoassemblies for biomedical applications .

- Antioxidation and Anticancer Activity Polyphenol-containing nanoparticles have attracted research attention due to their antioxidation and anticancer activity .

- Metal-Polyphenol Networks Metal-polyphenol networks, formed by the coordination interactions between polyphenols and metal ions, have been used to prepare polyphenol-containing nanoparticles for surface modification, bioimaging, drug delivery, and disease treatments .

- Health Benefits Polyphenols, found in natural plants, have shown beneficial effects on human health. Cocoa polyphenols, mainly flavanols, can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

Iron Nanoparticles (FeNPs)

- Applications Iron nanoparticles (FeNPs) have several potential applications, including their use as catalysts, drug delivery systems, sensors, energy storage and conversion, photovoltaic and solar cells, water purification, and environmental remediation .

- Medical uses FeNPs can also be used in magnetic resonance imaging (MRI) as contrast agents to improve the visibility of tissues and organs and to deliver drugs to specific locations within the body, such as cancer cells .

Table of Nanoparticle Characteristics

| NP | Optimum size | Shape/Structure | Specific surface area | Aspect ratio | Optical properties | Toxicology | Solubility |

|---|---|---|---|---|---|---|---|

| FeNPs | 1–100 nm | Spheres, rods | 14.42 m2/g | – | Poorly conductive, can be made transparent or translucent | Low toxicity | Insoluble in water and inorganic solutions |

Mechanism of Action

The mechanism of action of 1,2-oxaphosphole involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity . The specific pathways and targets depend on the particular derivative of this compound being studied .

Comparison with Similar Compounds

1,2-Oxaphosphetanes

Structure : Four-membered heterocycles with pentacoordinated phosphorus.

Synthesis : Prepared via reactions between hexaphenylcarbodiphosphorane and hexafluoroacetone .

Key Differences :

- Smaller ring size leads to higher ring strain, enhancing reactivity as intermediates in Wittig reactions.

- Limited thermal stability compared to five-membered 1,2-oxaphospholes .

1,2-Oxaphospholane 2-Oxides

Structure : Saturated five-membered rings with a P=O group.

Synthesis : Intramolecular Heck cyclization of buta-1,3-dienylphosphonates yields 1,2-oxaphospholanes .

Key Differences :

Benzo[d][1,2]Oxaphosphole 2-Oxides

Structure : Benzene-fused 1,2-oxaphospholes with extended π-conjugation.

Synthesis : Palladium-catalyzed oxidative cyclization of allenyl phosphonic acids .

Key Differences :

Halogenated Derivatives

Examples :

- 4-Chloro-2,5-dihydro[1,2]oxaphosphole 2-oxide (CAS 97453-30-0): Synthesized via CuX₂-mediated halolactonization .

- 2,4-Dichloro-2,5-dihydro-1,2-oxaphosphole 2-oxide (C₃H₃O₂PCl₂, MW 172.94) .

Key Differences : - Halogens increase electrophilicity, enabling nucleophilic substitutions.

- Potential use in agrochemicals due to enhanced bioactivity .

Alkyl-Substituted Derivatives

Example : 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole (CAS 62179-27-5, C₉H₁₇O₂P, MW 188.20) .

Key Differences :

- Alkyl groups improve lipophilicity, enhancing membrane permeability in biological systems.

- Used in toxicological studies of organophosphorus compounds .

Data Tables

Q & A

Q. How should researchers structure a lab report to highlight this compound findings effectively?

- Methodological Answer : Follow the Science Writing Guide:

- Abstract : Summarize key results (e.g., "CuBr₂-mediated synthesis achieved 85% yield").

- Discussion : Contrast with prior work (e.g., "Our Pd-catalyzed method reduces side products vs. Li et al. (2020)").

- Figures : Include annotated chromatograms (HPLC) and crystal structures (ORTEP diagrams) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.